Canagliflozin Defluoro Impurity, also known as Defluoro-Canagliflozin, is a significant impurity associated with the pharmaceutical compound Canagliflozin, which is used primarily for the treatment of Type 2 diabetes mellitus. This compound is categorized under impurities and is recognized by its Chemical Abstracts Service number 842133-16-8. The molecular formula for Canagliflozin Defluoro Impurity is CHOS, with a molecular weight of 426.54 g/mol. This impurity plays a crucial role in the quality control and analytical studies of Canagliflozin formulations, particularly during the drug development process and regulatory submissions such as Abbreviated New Drug Applications (ANDA) to the Food and Drug Administration (FDA) .
Canagliflozin Defluoro Impurity originates from the synthesis processes involved in producing Canagliflozin. It is classified as a process impurity, which means it can arise during the manufacturing of the active pharmaceutical ingredient (API). The presence of such impurities must be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product. This compound is utilized in various applications including toxicity studies, quality control assessments, and method validation in analytical chemistry .
The synthesis of Canagliflozin Defluoro Impurity typically involves chemical reactions that modify the structure of Canagliflozin. While specific synthetic routes are proprietary to manufacturers, general methods may include:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to minimize unwanted side reactions and ensure high purity levels of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the purity during synthesis .
The molecular structure of Canagliflozin Defluoro Impurity can be depicted as follows:
This structure includes a thienyl group and a glucitol moiety, resembling that of Canagliflozin but lacking fluorine substituents.
The structural analysis can be further supported by spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular characteristics .
Canagliflozin Defluoro Impurity may participate in various chemical reactions typical for organic compounds, including:
Understanding these reactions is crucial for developing methods to synthesize this impurity efficiently while controlling its formation during Canagliflozin production. Reaction conditions such as pH, temperature, and catalysts can significantly influence these processes .
The mechanism of action for Canagliflozin Defluoro Impurity is closely related to that of its parent compound, Canagliflozin. Both compounds function primarily as sodium-glucose co-transporter 2 inhibitors. This action leads to increased glucose excretion in urine and helps lower blood glucose levels in patients with Type 2 diabetes mellitus.
Relevant data from analytical studies often include HPLC purity analysis, which confirms the quality of this impurity during production .
Canagliflozin Defluoro Impurity serves several scientific uses:
This compound's role in research and development underscores its significance in ensuring that pharmaceutical products meet stringent safety and efficacy standards .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4